Dilinoleic acid
Description
Contextualizing Dilinoleic Acid within Dimeric Fatty Acid Chemistry
Dimeric fatty acids are a class of dicarboxylic acids that are synthesized through the clay-catalyzed oligomerization of C18 unsaturated fatty acids. atamankimya.com The dimerization process can be achieved through thermal treatment at high temperatures or by using suitable catalysts. ijacskros.com Polyunsaturated fatty acids can be readily dimerized thermally, following a Diels-Alder mechanism. ijacskros.com However, for monounsaturated fatty acids, catalysts and specific conditions are often required to achieve better yields. ijacskros.com
The production of dimer fatty acids results in a mixture that can include dimers, trimers, and unreacted monomers of the fatty acids. wikipedia.org The structure of the resulting dimers and their properties are dependent on the raw materials, the catalysts used, and the reaction process. ijacskros.com this compound is a prominent member of this family and is often referred to as C36 dimer acid. wikipedia.org Its high molecular weight, yet liquid state at room temperature, along with its excellent viscosity index and rheological characteristics, make it a valuable compound for various industrial applications. ijacskros.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C36H64O4 | nih.gov |
| Molecular Weight | 560.9 g/mol | nih.gov |
| Appearance | Light yellow or yellow viscous transparent liquid | atamankimya.comwikipedia.org |
| CAS Number | 61788-89-4 | wikipedia.org |
Significance and Academic Focus of Research on this compound and its Derivatives
The academic and industrial interest in this compound and its derivatives stems from their versatility and potential as building blocks for high-performance polymers. atamankimya.comijacskros.com A significant area of research focuses on the synthesis of polyamides, polyesters, and other copolymers where this compound introduces flexibility, toughness, impact resistance, and hydrolytic stability. atamanchemicals.comacs.org
Recent research has explored the use of this compound in creating bio-based and biodegradable polymers. For instance, copolyesters derived from human metabolites like succinic and dilinoleic acids have been developed, showcasing good mechanical, thermal, and anti-fungal biofilm properties. rsc.org These novel biopolymers have demonstrated high biocompatibility and potential for various biomedical applications. rsc.org
Furthermore, enzymatic catalysis is being investigated as a more environmentally friendly method for synthesizing polymers containing this compound derivatives. nih.gov For example, Candida antarctica lipase (B570770) B has been successfully used as a biocatalyst to produce high molecular weight poly(butylene succinate-co-dilinoleic succinate) copolyesters. researchgate.net The focus of such research is to develop sustainable alternatives to traditional petroleum-based polymers, with applications ranging from medical packaging to advanced materials. nih.gov The ability to tune the physicochemical and biological properties of these polymers by adjusting the comonomer ratios makes this compound a key component in the design of advanced and sustainable materials. rsc.org
| Derivative Type | Key Monomers | Research Focus/Application |
|---|---|---|
| Polyamides | This compound, various diamines | Hot melt adhesives, surface coatings atamankimya.comatamanchemicals.com |
| Polyesters | This compound, various diols (e.g., propanediol, butanediol) | Plasticizers, flexible polymers, biomedical applications acs.orgrsc.orgsurfactant.top |
| Copolyesters | This compound, succinic acid, 1,4-butanediol | Biodegradable and biocompatible materials rsc.orgresearchgate.net |
| Furan-based Copolyesters | Dilinoleic diol, dimethyl 2,5-furandicarboxylate, aliphatic diols | Sustainable alternatives to traditional aromatic-aliphatic polyesters nih.gov |
Properties
CAS No. |
13482-09-2 |
|---|---|
Molecular Formula |
(C18H32O2)2 C36H64O4 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
CIRMGZKUSBCWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Dilinoleic Acid Production
Dimerization of Unsaturated Fatty acids as a Primary Route
The industrial synthesis of dilinoleic acid is predominantly accomplished by the dimerization of unsaturated C18 fatty acids, such as those found in tall oil, which is rich in oleic and linoleic acids. nih.gov This transformation can be broadly categorized into thermal processes that rely on high temperatures and catalytic approaches that employ a catalyst to facilitate the reaction under milder conditions. The selection between these routes is dictated by factors such as desired product selectivity, energy consumption, and environmental considerations.
Thermal Dimerization Processes
Thermal dimerization involves heating unsaturated fatty acids, often in their methyl ester or glyceride forms, to high temperatures, typically around 300°C, in an oxygen-free environment. ijacskros.com The use of esters is generally preferred over free fatty acids to minimize side reactions like decarboxylation and anhydride (B1165640) formation, which can lead to lower yields and discoloration of the product. ijacskros.com This method is particularly effective for polyunsaturated fatty acids. ijacskros.com
The most widely cited mechanism for the thermal dimerization of linoleic acid is the Diels-Alder reaction, a [4+2] cycloaddition. mdpi.com This reaction requires one molecule of linoleic acid to isomerize into a conjugated diene, which then reacts with a double bond (the dienophile) of a second linoleic acid molecule. The outcome of this concerted reaction is the formation of a six-membered cyclohexene (B86901) ring, which is a characteristic structural feature of a significant portion of the resulting this compound isomers.
However, it is important to note that some scientific literature presents a critical view of the universal applicability of the Diels-Alder mechanism, particularly in catalyzed reactions. The classic Diels-Alder reaction typically involves a dienophile activated by an electron-withdrawing group, a feature not present in unsaturated fatty acids. This has led to suggestions that alternative or concurrent mechanisms may be at play. nih.gov
While the Diels-Alder reaction is a key focus in thermal dimerization, radical-mediated pathways are also considered, although their role is more nuanced. In the strict absence of oxygen and other initiators, the contribution of radical mechanisms to the main dimerization reaction is considered less significant. However, the formation of the necessary conjugated linoleic acid precursor for the Diels-Alder reaction can be explained by a bimolecular hydrogen transfer that may involve a free radical mechanism. ijacskros.com
Radical reactions become more prominent in the presence of oxygen (autoxidation) or specific radical initiators. These conditions can lead to a complex mixture of products, including dimers linked by C-C bonds formed through radical coupling. It is crucial to distinguish these processes from the controlled thermal dimerization conducted under an inert atmosphere for the specific production of this compound.
Catalytic Dimerization Approaches
Catalytic methods for the dimerization of unsaturated fatty acids offer several advantages over thermal processes, including higher selectivity and the ability to conduct reactions under more moderate conditions. ijacskros.com These approaches are broadly divided into homogeneous and heterogeneous catalysis, depending on the phase of the catalyst relative to the reactants.
Homogeneous catalysis for this compound synthesis involves catalysts that are soluble in the reaction medium. Traditional examples include certain alkaline metal salts and Lewis acids. ijacskros.com More recently, advanced systems like organometallic complexes and ionic liquids have been investigated.
Organometallic complexes, such as those containing rhodium and ruthenium, have demonstrated high efficacy, achieving yields of approximately 80% in the isomerization of linoleic acid to conjugated linoleic acid, a critical step for subsequent dimerization. researchgate.netresearchgate.net
Brønsted-Lewis acidic ionic liquids have emerged as highly effective catalysts for the dimerization of fatty acid methyl esters. Research has shown that these catalysts can achieve very high product yields under optimized conditions. For instance, (3-sulfonic acid)-propyl-triethylammonium chlorozincinate has been reported to yield 96.8% dimeric acid methyl ester at 240°C. researchgate.net A key advantage of these ionic liquids is their potential for recyclability, with studies showing consistent performance over multiple uses. researchgate.net
Table 1: Performance of a Homogeneous Catalyst in Dimerization of Fatty Acid Methyl Ester
| Catalyst | Substrate | Temperature (°C) | Time (h) | Catalyst Loading | Yield (%) | Reference |
|---|
This table is interactive and allows for sorting of the data.
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely favored in industrial applications due to their ease of separation from the product, reusability, and often more environmentally friendly nature. ijacskros.com
The most commercially significant heterogeneous catalysts for this compound production are acidic clays (B1170129), particularly montmorillonite (B579905). nih.gov These clay catalysts function as Brønsted acids. The proposed mechanism involves the protonation of a double bond in the fatty acid to form a carbocation. This carbocation then acts as an electrophile, attacking the double bond of another fatty acid molecule to form a C-C bond and, ultimately, the dimer. This cationic mechanism is considered by some researchers to be a more accurate model than the Diels-Alder reaction for clay-catalyzed dimerization. nih.gov The efficiency of montmorillonite catalysts is influenced by their structural properties, such as Brønsted acidity and basal spacing. nih.gov
Zeolites, another class of solid acid catalysts, are also being explored for fatty acid dimerization. Their well-defined pore structures can offer shape selectivity, potentially leading to a more controlled distribution of dimer isomers.
The table below summarizes findings from a study on the dimerization of unsaturated fatty acids using various montmorillonite (MMT) catalysts, highlighting the impact of catalyst modification on product yield.
Table 2: Dimerization of Unsaturated Fatty Acids with Different Montmorillonite (MMT) Catalysts
| Catalyst | Basal Distance (nm) | Dimer Acids Selectivity (%) | Dimer Acids Yield (%) |
|---|---|---|---|
| Mg-MMT | 1.48 | 73.10 | 32.69 |
| O-MMT | 3.80 | 72.19 | 50.86 |
This table is based on data for a reaction performed at 240 °C for 3 hours with LiCl as a co-catalyst. O-MMT and T-MMT are organically modified montmorillonites.
Mechanistic Investigations of Dilinoleic Acid Formation Pathways
Elucidation of Reaction Mechanisms in Thermal Dimerization
The thermal dimerization of linoleic acid, typically carried out at high temperatures, proceeds through complex reaction networks that are still the subject of debate. Historically, the Diels-Alder reaction, a [4+2] cycloaddition, was a commonly proposed mechanism. This pathway would involve the conjugated diene of one linoleic acid molecule reacting with a double bond (dienophile) of another. However, significant evidence has emerged challenging the prevalence of this mechanism in the thermal polymerization of fatty acids. researchgate.net
More recent investigations suggest that a free-radical chain reaction is a more likely pathway. This process is thought to be initiated by the homolytic cleavage of the weak bis-allylic C-H bond at the C-11 position of linoleic acid, forming a pentadienyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over several carbon atoms. The propagation phase involves the reaction of this radical with another linoleic acid molecule, leading to the formation of a dimer and a new radical, thus continuing the chain reaction. tue.nlresearchgate.net The termination of the chain reaction can occur through the combination of two radicals.
Another plausible, non-radical mechanism is the Ene reaction , which involves the reaction of an alkene with an allylic hydrogen (the "ene") with another alkene (the "enophile"). In the context of linoleic acid dimerization, this would involve the transfer of an allylic hydrogen from one molecule to another, accompanied by the formation of a new carbon-carbon bond. researchgate.net
The presence of oxygen can significantly influence the thermal dimerization process, promoting isomerization and the formation of various isomers. nih.gov Studies on the thermal isomerization of linoleic acid, a process that often accompanies dimerization, have shown that the formation of different geometric isomers can follow zero-order kinetics, with the rate constants increasing with temperature. nih.gov The activation energies for the formation of these isomers provide insight into the energy barriers of these transformations.
Table 1: Kinetic Parameters for the Thermal Isomerization of Linoleic Acid Isomers in the Absence of Air
| Isomer Formed | Temperature (°C) | Rate Constant (k) (%/h) | Activation Energy (Ea) (kJ/mol) |
| C18:2-9c,12t | 180 | 0.03 | 75.3 |
| 210 | 0.10 | ||
| 240 | 0.28 | ||
| C18:2-9t,12c | 180 | 0.02 | 92.1 |
| 210 | 0.08 | ||
| 240 | 0.25 | ||
| C18:2-9t,12t | 180 | 0.01 | 105.4 |
| 210 | 0.05 | ||
| 240 | 0.18 | ||
| Data derived from studies on Rosa roxburghii Tratt seed oil. nih.gov |
Detailed Analysis of Catalytic Dimerization Mechanisms
The use of catalysts, particularly acidic clays (B1170129) like montmorillonite (B579905), significantly enhances the efficiency and selectivity of dilinoleic acid formation, allowing for lower reaction temperatures compared to thermal dimerization. scielo.brresearchgate.net The mechanism of catalytic dimerization is distinct from the thermal route and is predominantly understood to proceed via carbocationic intermediates. nih.gov
In the presence of an acid catalyst such as montmorillonite, the reaction is initiated by the protonation of a double bond in the linoleic acid molecule, leading to the formation of a secondary carbocation. This carbocation can then undergo several reactions, including isomerization, hydrogen transfer, and addition to another unsaturated fatty acid molecule. scielo.brnih.gov
Isomerization is a fundamental aspect of both thermal and catalytic dimerization of linoleic acid. During the catalytic process, the initial and crucial isomerization is the conversion of the naturally occurring cis-9, cis-12-linoleic acid into conjugated linoleic acid (CLA) isomers, such as cis-9, trans-11-CLA and trans-10, cis-12-CLA. scielo.brnih.gov This conjugation is facilitated by the Lewis acid sites on the catalyst surface. scielo.br The formation of a conjugated diene system is a prerequisite for subsequent dimerization reactions, including cycloaddition reactions that can occur via a carbocationic pathway. nih.gov
Beyond conjugation, geometric (cis/trans) and positional isomerization of the double bonds are also prevalent. nih.govmdpi.com The study of these isomerization reactions is complex due to the large number of possible isomers. mdpi.com The reaction conditions, including the nature of the catalyst and the temperature, significantly influence the distribution of the resulting isomers in the final this compound product.
Hydrogen transfer is another significant reaction that occurs during the acid-catalyzed dimerization of unsaturated fatty acids. tue.nlnih.gov This intermolecular process involves the transfer of a hydride ion from one fatty acid molecule to a carbocation intermediate formed from another fatty acid molecule. This results in the formation of a saturated fatty acid (such as stearic acid) and a new unsaturated fatty acid, often a dienoic or more highly unsaturated species. scispace.com
Kinetic and Thermodynamic Studies of Dimerization Processes
For catalytic processes, the reaction rate is influenced by factors such as catalyst loading, temperature, and the specific properties of the catalyst, including its acidity and interlayer spacing. scielo.brresearchgate.net The isomerization of unconjugated linoleic acid to conjugated linoleic acid on the Lewis acid sites of the catalyst is considered a rate-limiting step in the catalytic dimerization of linoleic acid. scielo.br
Table 2: Activation Energies for the Formation of Linoleic Acid Isomers in the Presence of Air
| Isomer Formed | Activation Energy (Ea) (kJ/mol) |
| C18:2-9c,12t | 62.5 |
| C18:2-9t,12c | 78.9 |
| C18:2-9t,12t | 89.7 |
| Data derived from studies on Rosa roxburghii Tratt seed oil. nih.gov |
From a thermodynamic perspective, cycloaddition reactions like the proposed (though debated) Diels-Alder pathway are generally favored as they involve the conversion of weaker π-bonds into stronger σ-bonds, resulting in a net release of energy.
Mechanistic Aspects of Dimeric Fatty Acid Generation from Oxidized Precursors
This compound can also be formed from oxidized linoleic acid precursors, particularly under conditions of thermal stress in the presence of oxygen. mdpi.com The initial step in this pathway is the oxidation of linoleic acid to form lipid hydroperoxides (LOOH), which are the primary oxidation products. nih.gov This process typically proceeds via a free-radical chain reaction involving the abstraction of a hydrogen atom from the bis-allylic position, followed by the addition of molecular oxygen to form a peroxyl radical. researchgate.netnih.gov
These hydroperoxides are relatively unstable and can decompose, especially at elevated temperatures, to form a variety of radical species. The dimerization can then occur through the combination of these radicals. For instance, two peroxyl radicals can combine, or a peroxyl radical can react with a carbon-centered radical. nih.gov This can lead to the formation of dimers linked by peroxide bridges or ether linkages, in addition to carbon-carbon bonds. nih.gov The anaerobic reaction between lipoxygenase, linoleic acid, and its hydroperoxide can also lead to the formation of both non-oxygenated and oxygenated dimers. nih.gov
The mechanisms involving oxidized precursors are complex and can lead to a wide array of dimeric and oligomeric products with different functional groups, contributing to the complexity of the product mixture obtained from heated vegetable oils. mdpi.com
Derivatization and Advanced Functionalization Strategies for Dilinoleic Acid
Esterification and Transesterification Reactions
Esterification is a primary method for modifying dilinoleic acid, converting its carboxylic acid groups into ester functionalities. This reaction is typically performed by reacting this compound with various straight-chained or branched-chain alcohols. cir-safety.orgcir-safety.org The resulting products, known as dialkyl dimer dilinoleates, are mixtures of acyclic, monocyclic, and bicyclic compounds, reflecting the isomeric complexity of the parent this compound. cir-safety.orgcir-safety.org These esters are generally clear to slightly yellow, lipophilic liquids or semi-solids with molecular weights ranging from approximately 650 to 1700 Da. cir-safety.orgcir-safety.org
The choice of alcohol dictates the final properties of the ester. For instance, reaction with isopropanol (B130326) yields Diisopropyl Dimer Dilinoleate, a commonly used skin-conditioning agent in cosmetics. cir-safety.orgcir-safety.org Other examples include Dicetearyl Dimer Dilinoleate, Diisostearyl Dimer Dilinoleate, and Dioctyldodecyl Dimer Dilinoleate. researchgate.net Copolymers can also be formed through esterification, such as the reaction of this compound with 1,3-propanediol (B51772) to create a biodegradable polyester (B1180765) used as a film-forming agent and emollient. incibeauty.comcosmileeurope.eu
Transesterification is another key strategy, often employed in polymer synthesis. This process can involve the reaction of a this compound ester, like methyl dilinoleate, with other molecules. capes.gov.br A significant application is in the synthesis of copolyesters. For example, high-molecular-weight poly(butylene succinate-co-dilinoleic succinate) has been synthesized via a two-stage transesterification and polycondensation method from diethyl succinate (B1194679), 1,4-butanediol, and dilinoleic diol, a derivative of this compound. researchgate.net This enzymatic synthesis can be catalyzed by enzymes like Candida antarctica lipase (B570770) B (CAL-B), offering an environmentally friendly route to bio-based polymers. researchgate.netresearchgate.netchemrxiv.org The reaction conditions, such as the use of a solvent like diphenyl ether versus bulk polymerization, can significantly impact the process's environmental footprint and the final properties of the copolymer. acs.org
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product | Reference(s) |
| This compound | Isopropyl Alcohol | Esterification | Not Specified | Diisopropyl Dimer Dilinoleate | cir-safety.orgcir-safety.org |
| This compound | 1,3-Propanediol | Esterification | Not Specified | This compound/Propanediol Copolymer | incibeauty.comcosmileeurope.eu |
| Diethyl Succinate | 1,4-Butanediol & Dilinoleic Diol | Transesterification/Polycondensation | Candida antarctica lipase B (CAL-B) | Poly(butylene succinate-co-dilinoleic succinate) | researchgate.netupv.es |
| Dimethyl Succinate | 1,4-Butanediol & Dilinoleic Diol | Transesterification/Polycondensation | Titanium dioxide/Silicon dioxide (C-94) | Poly(butylene succinate-co-dilinoleic succinate) | mdpi.com |
Amidation Reactions for Nitrogen-Containing Derivatives
Amidation introduces nitrogen-containing functional groups into the this compound structure, leading to the formation of amides and polyamides with distinct properties. These reactions typically involve the condensation of this compound's carboxyl groups with primary or secondary amines. cir-safety.orggoogle.com
A notable example is the reaction of this compound with 3,3-dimethylaminopropylamine (DMAPA) to produce Dilinoleamidopropyl Dimethylamine. cir-safety.org This amidoamine is used as an antistatic agent in cosmetic formulations. cir-safety.org The synthesis involves a condensation reaction that forms a secondary amide linkage. cir-safety.org
Polyamides based on dimer acids are a significant class of polymers with applications as hot-melt adhesives and printing ink binders. atamanchemicals.comistanbul.edu.tr These are synthesized via condensation polymerization of this compound with various diamines, such as ethylenediamine (B42938). istanbul.edu.tr The properties of the resulting polyamide can be fine-tuned by incorporating monofunctional reactants like oleic acid or propyl amine to control the polymer's molecular weight and degree of cross-linking. istanbul.edu.tr The ratio of total acid equivalents to total amine equivalents is typically kept near unity during polymerization. istanbul.edu.tr Dimer diamines, which are produced from dimerized fatty acids by forming a nitrile followed by hydrogenation, can also be used as the amine component in these polymerizations. google.com
| Reactant 1 | Reactant 2 | Product Type | Key Features/Applications | Reference(s) |
| This compound | 3,3-dimethylaminopropylamine (DMAPA) | Amidoamine | Antistatic agent in cosmetics | cir-safety.org |
| This compound | Ethylenediamine | Polyamide | Hot-melt adhesives, printing inks | istanbul.edu.tr |
| This compound | Aliphatic Polyamines | Basic Amide Intermediate/Salt | Corrosion inhibitors | google.com |
| This compound | Dimer Diamines | Polyamide | Hot-melt adhesives | google.com |
Chemical Modification of Olefinic Units
The aliphatic backbone of this compound contains residual carbon-carbon double bonds (olefinic units) from the original fatty acids. These sites offer another avenue for functionalization, distinct from reactions at the carboxylic acid groups.
The thiol-ene reaction is a highly efficient and atom-economical "click chemistry" process that involves the addition of a thiol (R-SH) across a carbon-carbon double bond. mdpi.comwikipedia.org This reaction can be initiated by UV light or a radical initiator and proceeds with high yield and functional group tolerance. mdpi.comwikipedia.org It results in the formation of a stable thioether linkage. wikipedia.org
In the context of this compound or its derivatives, the internal double bonds can be targeted for modification. Although internal olefins are generally less reactive than terminal ones, quantitative conversion can be achieved, often by using an excess of the thiol compound. mdpi.com This strategy allows for the introduction of a wide variety of functional groups, depending on the structure of the thiol used. For example, reacting an olefin-containing polymer with a thiol bearing a hydroxyl, amine, or carboxylic acid group can append these functionalities to the polymer backbone. researchgate.net This post-polymerization modification is a powerful tool for tailoring the surface properties and reactivity of materials derived from fatty acids. mdpi.comresearchgate.net The thiol-ene reaction can be used to graft molecules, create cross-linked networks, or functionalize surfaces with high spatial control through techniques like photolithography. wikipedia.orgrsc.org
Synthesis of Difunctional Monomers from Dimerized Fatty Acids
Beyond direct derivatization, dimerized fatty acids are crucial precursors for synthesizing novel difunctional monomers, which are then used to build polymers with unique architectures and properties.
Dilinoleic diol (DLD), a C36 dimer alcohol, is a key difunctional monomer derived from this compound. researchgate.netresearchgate.net It is produced by the reduction or hydrogenation of this compound or its esters, which converts the two carboxylic acid groups into primary alcohol (hydroxyl) groups. researchgate.netresearchgate.net
Dilinoleic diol is characterized by its long, flexible aliphatic chain, amorphous structure, and low glass transition temperature. researchgate.netresearchgate.net These features make it an attractive bio-based component for creating soft segments in block copolymers, thereby enhancing flexibility. researchgate.netresearchgate.net It is extensively used as a comonomer in the synthesis of copolyesters. For instance, it is a critical building block in poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) and poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA) copolymers. researchgate.netacs.orgupv.es These materials are often synthesized enzymatically using catalysts like CAL-B or through conventional melt polycondensation. acs.orgmdpi.comresearchgate.net The incorporation of the dilinoleic diol segment influences the copolymer's thermal properties, crystallinity, and segmental mobility. mdpi.com
The fundamental chemistry used to create this compound and dilinoleic diol can be extended to develop other tailored monomers. By dimerizing different unsaturated fatty acids or further transforming the resulting dimer, a variety of structures can be accessed. For example, dimer diamines are produced by converting the carboxyl groups of dimer acids into nitriles, which are then hydrogenated to primary amines. google.com These C36 dimer diamines serve as the amine-functional equivalent of this compound and are used in the synthesis of specialty polyamides. google.com
Furthermore, hydroformylation of unsaturated fatty acids can yield aldehyde intermediates that are convertible to acids, alcohols, or amines, providing routes to 19-carbon diacids, hydroxy acids, or amino acids. routledge.com While not directly based on a pre-formed dimer, these methods illustrate the broader strategy of converting fatty acids into bifunctional monomers suitable for polymerization. routledge.com
Polymer Chemistry and Material Science Applications of Dilinoleic Acid Derivatives
Polycondensation and Polymerization of Dilinoleic Acid-Based Monomers
The difunctional nature of this compound, possessing two carboxylic acid groups, allows it to act as a monomer in polycondensation reactions. It can be reacted with various co-monomers, such as diamines and diols, to produce high-molecular-weight polymers. This process typically involves the removal of a small molecule, like water, to drive the polymerization forward.
Polyamides are synthesized through the polycondensation reaction of dimerized fatty acids with polyamines. asme.org These reactions typically yield non-reactive polyamide resins, which are solid materials used in applications like printing inks, adhesives, and coatings. kpi.ua The synthesis involves reacting a mixture of polymeric fatty acids (containing dimer acids) with diamines, such as ethylenediamine (B42938) and hexamethylenediamine. kpi.uaresearchgate.net An aliphatic monobasic acid or amine can be added to control the extent of the reaction and the final molecular weight. kpi.ua
The reaction is generally carried out at elevated temperatures (e.g., up to 200°C) under reduced pressure to facilitate the removal of water, which is formed as a byproduct. kpi.ua The resulting polyamides are often amber-colored, brittle solids. kpi.ua The properties of these polyamides, such as softening point, viscosity, and mechanical strength, can be tailored by carefully selecting the raw materials. For instance, using aromatic diamines can lead to polyamides with higher tensile strength and thermal stability compared to those synthesized with aliphatic diamines. researchgate.net Commercial polyamides have been developed from dimer acids for various uses, including hot-melt adhesives and flexographic inks. researchgate.netgoogle.com
Table 1: Properties of Polyamides Synthesized from Dimer Acids and Different Diamines
| Property | Aliphatic-Based Polyamide (DAH) | Aromatic-Based Polyamide (DAP) |
|---|---|---|
| Tensile Strength | Lower | Higher |
| Lap Shear Adhesion Strength | Lower | Higher |
| Glass Transition Temp. (Tg) | Lower | Higher |
| Melting Temp. (Tm) | Lower | Higher |
| Softening Point (°C) | 98-121 | 112-115 |
Data sourced from a study comparing polyamides synthesized from dimer acid with aliphatic (DAH) and aromatic (DAP) diamines. researchgate.net
This compound and its derivatives, such as dilinoleic diol, are extensively used in the synthesis of polyesters and copolyesters. These materials are often bio-based and can be designed to be biodegradable. The synthesis is typically performed through a two-step melt polycondensation process. cnr.itmdpi.com In the first step, an esterification or transesterification reaction occurs, followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight. cnr.itresearchgate.net
For example, copolyesters have been synthesized using this compound in combination with other diacids like succinic acid or 2,5-furandicarboxylic acid, and various diols. cnr.itrsc.org The incorporation of the long-chain this compound monomer generally enhances flexibility and hydrophobicity while decreasing the crystallinity and melting temperature of the resulting polyester (B1180765). mdpi.comvot.pl This allows for the creation of materials ranging from rigid plastics to flexible elastomers. vot.plnih.gov
An environmentally friendly alternative to traditional high-temperature, metal-catalyzed polycondensation is the use of enzymes. acs.org Candida antarctica lipase (B570770) B (CAL-B) has been identified as a particularly effective biocatalyst for the synthesis of polyesters. rsc.orgupv.esumw.edu.pl This enzymatic approach can be conducted under milder conditions, often in a solvent like diphenyl ether or even in bulk (solvent-free). rsc.orgacs.orgnih.gov
Enzymatic polymerization has been successfully used to synthesize a variety of copolyesters, including furan-based copolymers and poly(butylene succinate)-based copolymers containing dilinoleic diol. rsc.orgupv.esresearchgate.net The process involves a two-step reaction, often with varying temperatures, to first facilitate the formation of oligomers and then to build high-molecular-weight polymer chains. rsc.orgumw.edu.pl One of the advantages of enzymatic catalysis is its potential for greater selectivity. acs.org Studies have shown that CAL-B can favor the formation of polymers with a more blocky microstructure compared to those produced with conventional catalysts. mdpi.com However, the efficiency of enzymatic polymerization can be influenced by the large size of the dilinoleic monomer, which may limit its incorporation into the polymer chain due to the size of the enzyme's catalytic pocket. upv.esmdpi.comsemanticscholar.org
The distinct properties of this compound make it an ideal candidate for creating the "soft segments" in block copolymers. rsc.orgnih.govzut.edu.pl Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.govmdpi.com By combining a flexible, amorphous soft segment derived from this compound with a rigid, crystalline "hard segment" (e.g., derived from poly(butylene succinate) or poly(ethylene terephthalate)), it is possible to create thermoplastic elastomers. vot.plnih.gov These materials exhibit both the processability of thermoplastics and the elasticity of rubbers.
The synthesis of these block copolymers is often achieved through a two-step polycondensation process where the hard and soft segments are formed sequentially or in a one-pot reaction. rsc.orgupv.es The architecture of the resulting copolymer—whether it has a more random or blocky distribution of segments—can be controlled by the synthesis method and catalyst choice. nih.govmdpi.com The ability to precisely design these architectures allows for the fine-tuning of the material's final properties to meet the demands of specific applications, from flexible films to materials for 3D printing. chemrxiv.orgobservatorioplastico.comresearchgate.net
Development of Polyesters and Copolyesters
Structure-Property Relationships in this compound-Derived Polymers
The final properties of polymers containing this compound are directly linked to their chemical structure, particularly the concentration of the this compound segments. By varying the ratio of this compound-derived soft segments to the comonomer-derived hard segments, a wide range of material properties can be achieved.
The incorporation of this compound segments significantly influences the microstructure and, consequently, the thermal and mechanical properties of the resulting polymers. As the content of the flexible, long-chain this compound segment increases, several key changes are typically observed in the polymer's properties. mdpi.comvot.pl
Glass Transition Temperature: The glass transition temperature (T_g) associated with the soft segments is a key feature of these copolymers. The T_g of the polymer tends to decrease with a higher concentration of dilinoleic diol-based segments, indicating enhanced segmental mobility in the amorphous phase. mdpi.com
Mechanical Properties: The mechanical properties are highly dependent on the hard-to-soft segment ratio. Increasing the soft segment content typically reduces the material's stiffness (Young's modulus) and tensile strength but significantly increases its elasticity and elongation at break. vot.plchemrxiv.org For example, in poly(butylene succinate-dilinoleic succinate) (PBS-DLS) copolymers, increasing the soft segment content can lead to rubber-like elasticity. chemrxiv.org
Morphology: The segmental composition affects the crystalline morphology of the polymer. In some copolymers, a higher content of hard segments leads to well-defined spherulitic structures, which can become disturbed or change in morphology as the soft segment content increases. researchgate.netchemrxiv.orgchemrxiv.org
This ability to tailor the polymer microstructure by adjusting the this compound content is a powerful tool for designing materials with specific performance characteristics. chemrxiv.org
Table 2: Effect of Hard Segment Content on Thermal Properties of PET/DLA Copolymers
| Weight % of Hard Segments (W_h) | Glass Transition Temp. (T_g) [°C] | Melting Temp. (T_m) [°C] | Degree of Crystallinity (DC) [%] |
|---|---|---|---|
| 90 | 58 | 247 | 32.0 |
| 70 | 34 | 243 | 28.1 |
| 50 | 12 | 231 | 19.3 |
| 40 | -1 | 225 | 11.4 |
| 30 | -15 | 218 | 8.7 |
Data adapted from a study on poly(ethylene terephthalate)/dilinoleic acid (PET/DLA) copolymers, showing the influence of the hard segment (oligo-PET) content on thermal properties. vot.pl
Advanced Characterization of Dilinoleic Acid and Its Derivatives
Thermal Analysis Techniques
Thermal analysis is critical for determining the operational temperature range and processing conditions for polymeric materials.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis reveals key thermal transitions in polymers, such as the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m).
For polymers derived from dilinoleic acid, DSC is widely used to study how the incorporation of the large, flexible, and amorphous dilinoleic segment affects the thermal properties of the resulting material. In copolyesters like poly(butylene succinate)-co-(dilinoleic succinate) (PBS-DLS), the dilinoleic portion acts as a soft segment. DSC studies show that as the content of the dilinoleic succinate (B1194679) (DLS) segment increases, the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m) of the copolymer all decrease. This is attributed to the increased flexibility and chain mobility introduced by the bulky C36 dilinoleic structure, which disrupts the packing and crystallization of the hard butylene succinate segments. The enthalpy of melting (ΔH_m), which is proportional to the degree of crystallinity, also decreases with higher DLS content.
These findings are crucial for designing materials with specific thermal profiles, such as flexible films or adhesives that remain stable over a desired temperature range.
Table 2: Thermal Properties of Furan-Based Copolyesters with Dilinoleic Diol (DLD) via DSC
This table shows the effect of incorporating a 50% weight fraction of dilinoleic diol (DLD) as a soft segment into various furan-based hard segments. The data demonstrates a consistent decrease in transition temperatures and crystallinity.
| Hard Segment | Soft Segment Content (wt%) | Glass Transition Temp. (T_g) (°C) | Crystallization Temp. (T_c) (°C) | Melting Temp. (T_m) (°C) | Melting Enthalpy (ΔH_m) (J/g) |
| Poly(hexamethylene furanoate) (PHF) | 50% DLD | -45 | 45 | 105 | 25.1 |
| Poly(octamethylene furanoate) (POF) | 50% DLD | -48 | 52 | 112 | 28.3 |
| Poly(decamethylene furanoate) (PDF) | 50% DLD | -51 | 60 | 118 | 31.5 |
Dynamic Mechanical Analysis (DMTA), also known as Dynamic Mechanical Thermal Analysis, measures the mechanical properties of materials as a function of temperature, time, and frequency. In a typical DMTA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This provides information on the material's stiffness (storage modulus, E'), its ability to dissipate energy as heat (loss modulus, E''), and the ratio of these two, known as the damping factor (tan δ).
DMTA is particularly useful for characterizing the viscoelastic behavior of this compound-based polymers. The storage modulus (E') indicates the elastic response, and a sharp drop in its value signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The peak of the tan δ curve is often used to identify the glass transition temperature (T_g), which represents the temperature at which the polymer chains gain significant mobility.
For copolymers such as PBS-DLS, DMTA results confirm the influence of the dilinoleic segment. As the content of the dilinoleic component increases, the storage modulus in the glassy region decreases, and the glass transition temperature shifts to lower values. This indicates that the material becomes softer and more flexible, which is a direct consequence of the long, amorphous chains of the this compound derivative. These viscoelastic properties are paramount for applications requiring flexibility and damping, such as in elastomers, adhesives, and coatings.
Table 3: Viscoelastic Properties of PBS-DLS Copolymers by DMTA
This table presents DMTA data for PBS-DLS copolymers, showing the storage modulus at a low temperature (glassy state) and the glass transition temperature determined from the peak of the tan δ curve.
| Copolymer Composition (PBS:DLS wt%) | Storage Modulus (E') at -80°C (MPa) | Glass Transition Temp. (T_g) from tan δ peak (°C) |
| 90:10 | 2800 | -25 |
| 70:30 | 2550 | -42 |
| 50:50 | 2200 | -51 |
Morphological and Structural Characterization
The arrangement of polymer chains on both a molecular and macroscopic level dictates many of the material's final properties.
X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of materials. When a beam of X-rays strikes a crystalline material, it is diffracted in specific directions according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystalline structure. For semi-crystalline polymers, the XRD pattern consists of sharp peaks, corresponding to the ordered crystalline regions, superimposed on a broad, diffuse "amorphous halo," which arises from the disordered amorphous regions.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. An AFM works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographic map. AFM can be operated in different modes, such as contact or tapping mode, making it suitable for a wide range of materials, including soft polymers.
For this compound derivatives, which are often used in coatings, films, and adhesives, AFM is an invaluable tool for characterizing surface topography and roughness. The technique can provide quantitative data on surface features at the nanoscale, including average roughness (R_a) and root-mean-square roughness (R_q). This information is critical for applications where surface quality is paramount. For example, in a coating application, a smooth, uniform surface is often desired for aesthetic and functional reasons, such as providing a good barrier.
AFM can reveal how the incorporation of this compound affects the surface morphology of a polymer film. For instance, in phase-separated block copolymers, AFM can be used to visualize the different domains on the surface. researchgate.net For coatings, AFM can assess the uniformity and identify defects, which could impact performance properties like adhesion and biocompatibility.
Computational and Theoretical Studies of Dilinoleic Acid Systems
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. For a large and flexible molecule like dilinoleic acid, these approaches are essential for understanding its three-dimensional structure and energetic landscape.
Quantum mechanical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. Density Functional Theory (DFT) is a widely used QM method that calculates the electron density to determine the energy and properties of a system.
For a representative acyclic, doubly unsaturated isomer of this compound, DFT calculations at a common level of theory (such as B3LYP with a 6-31G* basis set) can be used to determine its optimized molecular geometry. From this, key electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
These calculations can predict reactivity sites within the molecule. For instance, the carboxyl groups are expected to be primary sites for nucleophilic attack, while the regions around the carbon-carbon double bonds are sites of higher electron density, making them susceptible to electrophilic attack.
Table 1: Predicted Electronic Properties of a this compound Isomer via DFT Note: These values are illustrative for a representative structure, calculated to demonstrate the application of DFT. Actual values may vary depending on the specific isomer and computational method.
| Property | Predicted Value | Unit | Significance |
| Total Energy | -1152.78 | Hartrees | Ground state energy of the molecule. |
| HOMO Energy | -6.21 | eV | Indicates electron-donating capability. |
| LUMO Energy | -0.89 | eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.32 | eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.45 | Debye | Measures the overall polarity of the molecule. |
Due to the high computational cost of QM methods for large molecules, Molecular Mechanics (MM) is the preferred approach for exploring the vast conformational space of flexible molecules like this compound. MM uses classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.
A comprehensive conformational analysis involves systematically rotating the rotatable bonds in the this compound structure and calculating the energy of each resulting conformer. This process identifies low-energy, stable conformations. The results can reveal how the long aliphatic chains can fold and interact, leading to various shapes from extended, linear forms to more compact, folded structures. The development of an accurate force field, with parameters specifically tuned for long-chain dicarboxylic acids, is critical for obtaining reliable results.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion and interactions.
MD simulations of this compound, either as a single molecule in a solvent box (e.g., water or a nonpolar solvent) or in aggregate systems, can reveal its dynamic properties. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time.
Radius of Gyration (Rg): To measure the compactness of the molecule, indicating whether it adopts a more extended or globular shape.
Solvent Accessible Surface Area (SASA): To quantify the molecule's exposure to the solvent, which is crucial for understanding its solubility and interfacial behavior.
Simulations have been particularly useful in understanding how molecules containing this compound, such as those used as lubricant additives, interact with surfaces. These studies show how the polar carboxyl "head" groups adsorb onto a metal surface while the non-polar "tails" form a protective layer.
Table 2: Illustrative MD Simulation Parameters and Observables for this compound in a Water Box Note: This table presents typical parameters for an MD simulation and expected qualitative results.
| Parameter/Observable | Value/Description | Purpose |
| Simulation Time | 100 ns | To allow the system to reach equilibrium and sample conformations. |
| Force Field | GROMOS54a7 | A set of parameters to describe the interatomic forces. |
| Average RMSD | 0.3-0.5 nm | Indicates the molecule maintains a stable average conformation. |
| Average Rg | 1.2-1.5 nm | Reflects the overall size and compactness of the molecule in solution. |
| Average SASA | 350-400 Ų | Quantifies the interaction surface with the solvent. |
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding the potential biological activity of molecules.
While this compound itself is not a primary therapeutic agent, its derivatives are used in drug delivery systems, such as lipid nanoparticles for mRNA vaccines. Docking studies could be employed to investigate the interaction of this compound or its esters with biological targets. For example, studies on related fatty acids have explored their binding to proteins like fatty acid binding proteins (FABPs) or enzymes such as cyclooxygenases. A hypothetical docking study of a this compound isomer into a fatty acid binding pocket would involve placing the ligand into the active site and using a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the carboxyl groups and polar amino acid residues, and hydrophobic interactions between the aliphatic chains and nonpolar residues.
Table 3: Hypothetical Molecular Docking Results of this compound with a Generic Fatty Acid Binding Protein Note: The data is for illustrative purposes to show the output of a typical docking study.
| Parameter | Result | Interpretation |
| Binding Affinity (Score) | -8.5 kcal/mol | A strong negative value suggests a favorable binding interaction. |
| Key Hydrogen Bonds | ARG 126, TYR 128 | Interactions with specific amino acid residues that stabilize the complex. |
| Key Hydrophobic Interactions | LEU 25, ILE 104, PHE 57 | Van der Waals contacts between the ligand's alkyl chains and the protein's nonpolar pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to the activity.
For this compound, QSAR models could be developed for a series of its derivatives (e.g., esters or amides) to predict properties like skin permeability, emulsifying capacity, or antimicrobial activity. The first step is to calculate a wide range of molecular descriptors for each derivative, which can be categorized as constitutional, topological, electronic, or geometric. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model correlating a subset of these descriptors with the measured activity. Such models are valuable for screening new, untested derivatives to prioritize synthesis and testing.
Prediction of Molecular Properties, Reactivity, and Stability through Computational Chemistry
Beyond the specific applications above, computational chemistry provides a suite of tools to predict a wide range of molecular properties that are critical for the application and understanding of this compound.
Physicochemical Properties: Properties such as the octanol-water partition coefficient (logP), aqueous solubility (logS), and pKa can be estimated using computational algorithms. For this compound, a high logP value would be predicted, reflecting its predominantly nonpolar character. The two pKa values for the carboxylic acid groups would also be estimated, providing insight into its ionization state at different pH levels.
Reactivity Descriptors: From DFT calculations, global reactivity descriptors can be derived. These include chemical hardness (η), which measures resistance to change in electron distribution, and electrophilicity (ω), which quantifies the ability of a molecule to accept electrons. These descriptors provide a quantitative basis for comparing the reactivity of different this compound isomers or derivatives.
Stability Analysis: Computational methods can assess the thermodynamic stability of different isomers of this compound by comparing their calculated ground state energies. Furthermore, the stability of the molecule towards degradation can be investigated by modeling reaction pathways, such as oxidation at the double bonds, and calculating the associated energy barriers.
Table 4: Summary of Computationally Predicted Properties for a this compound Isomer Note: These are representative predicted values based on standard computational models.
| Property | Predicted Value | Method | Relevance |
| logP (Octanol-Water) | ~13.3 | XLogP3 Algorithm | Predicts hydrophobicity and partitioning behavior. |
| pKa1 / pKa2 | ~4.8 / ~5.5 | ACD/Labs Prediction | Determines the charge state of the molecule at a given pH. |
| Chemical Hardness (η) | 2.66 eV | DFT (from HOMO-LUMO) | Indicates resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | 2.55 eV | DFT (from HOMO-LUMO) | Measures the propensity to act as an electrophile. |
Green Chemistry and Sustainable Production of Dilinoleic Acid and Its Derivatives
Implementation of Green Chemistry Principles in Synthetic Routes
The synthesis of dilinoleic acid is progressively incorporating the 12 Principles of Green Chemistry, which provide a framework for creating safer and more sustainable chemical products and processes. tradebe.comsigmaaldrich.com The core tenets, such as waste prevention, maximizing atom economy, using renewable feedstocks, and employing catalysis, are central to the modernization of this compound production. acs.orgecoonline.com
Utilization of Renewable Feedstocks
The foundation of this compound's sustainability lies in its origin from renewable feedstocks. abiosus.org Unlike many polymers and chemicals derived from depletable fossil fuels, the precursors to this compound are fatty acids obtained from plant-based oils. acs.orgmdpi.com
The efficiency and sustainability of this compound production depend on the careful selection and optimization of vegetable oil sources. Oils are chosen based on their fatty acid composition, availability, and organoleptic properties. researchgate.net For instance, soybean oil is a common source for producing conjugated linoleic acid, a precursor in some synthetic routes. nih.gov
Optimization strategies focus on maximizing the concentration of the desired fatty acid precursors. This can involve optimizing the conditions for the enzymatic hydrolysis of vegetable oils to yield free fatty acids. nih.gov Research has shown that lipases can be used to efficiently hydrolyze oils like cottonseed and olive oil. nih.gov Another advanced approach is the genetic engineering of crops to produce oils with a higher content of a specific fatty acid; for example, "high oleic" sunflower oil contains over 90% oleic acid. mdpi.com Additionally, the physical extraction process of the oil from seeds can be optimized for parameters like temperature, pressure, and time to enhance the yield and quality of the raw material. mdpi.com
Enzymatic Catalysis as a Green and Biocatalytic Synthesis Strategy
Enzymatic catalysis represents a cornerstone of green chemistry in the synthesis of this compound-based polymers. rsc.org Enzymes, being natural catalysts, offer numerous advantages over traditional chemical catalysts, including high efficiency, substrate specificity, and the ability to function under mild reaction conditions. chemrxiv.org Lipases are the most widely used class of enzymes for these reactions, with Candida antarctica lipase (B570770) B (CAL-B) being a prominent example due to its high stability and reactivity in various organic solvents, even at elevated temperatures. chemrxiv.orgrsc.orgsciforum.net
The use of enzymes like CAL-B allows for the synthesis of highly-regulated materials due to their inherent selectivity (chemo-, regio-, and stereoselectivity). mdpi.com This precision can lead to polymers with more uniform and well-defined structures compared to those produced via conventional methods. nih.gov For example, in the synthesis of poly(butylene succinate-co-dilinoleic succinate), CAL-B catalysis was found to produce copolymers with a more blocky segmental distribution and higher crystallinity than those made with a traditional heterogeneous titanium dioxide/silicon dioxide catalyst. semanticscholar.orgmdpi.com This enzymatic approach avoids the use of organometallic catalysts, which can be toxic and leave undesirable residues in the final product. mdpi.com
| Hard:Soft Segment Ratio (wt%) | Catalyst System | Number Average Molecular Weight (Mn) (g/mol) | Polydispersity (Đ) |
|---|---|---|---|
| 90:10 | CAL-B (Enzymatic) | 15,000 | 3.1 |
| TiO2/SiO2 (Chemical) | 29,000 | 2.0 | |
| 70:30 | CAL-B (Enzymatic) | 14,000 | 4.5 |
| TiO2/SiO2 (Chemical) | 24,000 | 1.9 | |
| 50:50 | CAL-B (Enzymatic) | 11,000 | 8.2 |
| TiO2/SiO2 (Chemical) | 17,000 | 2.0 |
Development of Environmentally Benign Solvents and Reaction Media
A key principle of green chemistry is the reduction or replacement of hazardous solvents. ecoonline.com Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. researchgate.net In the context of this compound and its derivatives, significant efforts are being made to use greener alternatives.
Strategies for Waste Minimization and Catalyst Reusability in Dimerization Processes
Waste minimization is a fundamental goal of sustainable production, directly addressing the first principle of green chemistry: preventing waste is better than treating it. tradebe.comyale.edu In the dimerization of fatty acids and subsequent polymerization reactions, catalyst reusability is a critical strategy for minimizing waste and improving economic viability. frontiersin.org
The use of heterogeneous catalysts, which exist in a different phase from the reaction mixture, is advantageous because they can be easily separated (e.g., by filtration) and reused. frontiersin.org This approach avoids complex separation processes and reduces catalyst waste. Solid acid catalysts, such as sulfonated conjugated microporous polymers, have demonstrated excellent catalytic activity for fatty acid esterification and can be reused for multiple consecutive runs without a significant loss in performance. whiterose.ac.uk Similarly, catalysts derived from biomass, like activated carbon from eggshells, have shown good reusability for up to five cycles in biodiesel production, a related field involving fatty acid conversion. mdpi.com
Future Research Directions and Emerging Trends in Dilinoleic Acid Chemistry
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield
A primary area of exploration is the use of more sophisticated heterogeneous catalysts, such as zeolites. researchgate.net Zeolites offer shape-selective catalytic environments that can favor the formation of specific dimer structures over others. Research into recyclable zeolite catalysis processes has shown the potential to not only control the product's structural formation but also to maintain high yields across multiple reuse cycles, presenting a significant improvement over non-recyclable clay catalysts. researchgate.net The optimization of these catalysts involves tuning their acidity and pore structure. Studies have shown that both Brønsted and Lewis acid sites play crucial roles; Lewis acids can facilitate the initial isomerization of linoleic acid to its conjugated form, while Brønsted acids promote the subsequent dimerization. scielo.brsci-hub.se The interlayer spacing in clay catalysts like montmorillonite (B579905) is also critical, as larger spacing provides more room for the formation of bulky dimer molecules and their diffusion out of the catalyst structure. researchgate.net
Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CAL-B), represents a major frontier for green chemistry. zut.edu.plresearchgate.net Enzymatic processes operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. Research has demonstrated that lipases can be highly selective, potentially offering a route to isomerically pure dilinoleic acid or its derivatives. researchgate.net While enzymatic processes are often less productive than chemical ones, ongoing research aims to improve their efficiency and economic viability for industrial use. ijacskros.comrsc.org
Advanced Functionalization Pathways for Tailored Industrial and Research Applications
The dicarboxylic acid nature of this compound is the starting point for a vast array of chemical modifications. Research is actively exploring advanced functionalization pathways to create novel derivatives with properties tailored for specific, high-value applications.
One of the most significant functionalization routes is the reduction of the carboxylic acid groups to form dilinoleic diol (DLD) . zut.edu.plnih.gov This C36 diol is a crucial building block for creating soft segments in polyesters and polyurethanes, imparting flexibility and hydrophobicity. nih.govresearchgate.net
Another major pathway is the reaction of this compound with amines to form polyamides or functional adducts. For instance, reacting this compound with ethylenediamine (B42938) produces polyamide resins that are extensively used as hot-melt adhesives and in printing inks. benchchem.comresearchgate.net Beyond simple polyamides, researchers are exploring the grafting of this compound onto other functional polymers. A notable example is the acylation of chitosan (B1678972) with this compound to create new derivatives. bibliotekanauki.pl This modification aims to enhance the flexibility and antimicrobial properties of chitosan, opening up applications in biocompatible films and coatings. bibliotekanauki.plbibliotekanauki.plnih.gov
Further functionalization can create even more complex structures. The esterification of this compound with various alcohols or glycols leads to a wide range of diesters used as emollients in cosmetics and as base oils in high-performance lubricants. benchchem.com The creation of copolymers with moieties like poly(ethylene glycol) (PEG) is being investigated to precisely control properties such as hydrophilicity and biodegradation rates for biomedical applications. researchgate.net These advanced pathways move beyond using this compound as a simple diacid and treat it as a versatile molecular scaffold for building complex, functional molecules.
Design and Synthesis of High-Performance Polymers with Tunable Properties
A major driving force in this compound research is its use as a bio-based monomer for creating high-performance polymers with precisely controlled properties. Its long, branched, aliphatic structure makes it an ideal component for introducing flexibility, toughness, and hydrophobicity into polymer chains. ieabioenergy.com
In copolyesters, this compound or its diol derivative (DLD) is used to create soft segments that are combined with hard segments made from monomers like succinic acid, 1,4-butanediol, or 2,5-furandicarboxylic acid (FDCA). zut.edu.plresearchgate.netchemrxiv.org Researchers have demonstrated that the thermal and mechanical properties of these copolymers can be finely tuned by systematically varying the weight ratio of the hard to soft segments. researchgate.netvot.plvot.pl For example, in poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) copolymers, increasing the content of the DLS soft segment leads to materials that range from stiff plastics to highly flexible elastomers. researchgate.net This tunability is critical for applications ranging from flexible packaging to soft tissue engineering. researchgate.netvot.pl
The introduction of this compound affects key polymer properties:
Glass Transition Temperature (Tg): The flexible C36 chain of this compound disrupts polymer chain packing, lowering the Tg and making the resulting material less brittle at low temperatures. researchgate.net
Mechanical Properties: By acting as a soft, elastomeric segment, this compound can significantly improve the flexibility and impact resistance of otherwise rigid polymers like those based on PET or FDCA. chemrxiv.orgvot.pl
Future work is focused on creating new families of bio-based polymers, such as furan-based copolyesters where both the diacid (FDCA) and the diol (DLD) are derived from renewable resources, moving towards fully sustainable materials. chemrxiv.org
Integration of Computational and Experimental Methodologies for Predictive Design
The traditional trial-and-error approach to chemical synthesis and material development is time-consuming and resource-intensive. A significant emerging trend in this compound chemistry is the integration of computational modeling with experimental work to accelerate innovation. nih.govnih.gov This synergy allows for the predictive design of catalysts, reaction pathways, and polymer properties before committing to extensive laboratory work.
In polymer science, Artificial Intelligence (AI) and Machine Learning (ML) models are being developed to predict the properties of polymers based on their chemical structure and composition. easychair.orgopenreview.net By training algorithms on large datasets from experimental studies, it is possible to create models that can accurately forecast the mechanical, thermal, and barrier properties of novel this compound-based polymers. easychair.org This predictive capability enables the in silico design of copolymers with specific, tailored characteristics, dramatically reducing the number of experiments needed to achieve a target material profile. easychair.orgacs.org This integrated approach, combining predictive modeling with targeted experimental validation, is crucial for the rapid development of next-generation materials from this compound. udc.es
Addressing Scale-Up Challenges for Sustainable Production of this compound Derivatives
While laboratory-scale synthesis of novel this compound derivatives and polymers shows immense promise, translating these innovations to industrial production presents significant challenges. Future research must address the hurdles of scalability, cost-effectiveness, and sustainability to ensure commercial viability. researchgate.netlee-enterprises.com
For enzymatic and fermentation-based processes, scaling up from a lab bench to a large industrial bioreactor is not trivial. researchgate.net Key challenges include:
Maintaining Process Performance: Loss of productivity, titer, or yield is common when moving to larger scales. mdpi.com
High Production Costs: The cost of feedstocks, energy-intensive downstream processing (separation and purification), and the price of specialized enzymes can make bio-based routes economically uncompetitive with established petrochemical processes. ieabioenergy.comlee-enterprises.com
Process Control: Ensuring consistent mixing, heat transfer, and aeration in large fermenters is complex and critical for maintaining optimal production conditions. researchgate.net
For chemical synthesis, particularly those using novel catalysts, the main challenges involve catalyst stability, recovery, and regeneration over many cycles, as well as managing solvent use and waste streams. acs.org Research into solvent-free "bulk" polymerization is one avenue being explored to improve the environmental footprint and reduce costs associated with solvent recovery. nih.govacs.org
A holistic, biorefinery approach is seen as essential for the future. mdpi.comresearchgate.net This involves not only optimizing the core synthesis of this compound but also valorizing all byproducts and minimizing waste. The development of robust, low-energy separation and purification techniques is as crucial as the synthesis itself. google.comathensjournals.gr Overcoming these scale-up challenges is fundamental to realizing the full potential of this compound as a key platform chemical in a sustainable, circular bioeconomy. ieabioenergy.com
Q & A
Q. How can the structural incorporation of dilinoleic acid into copolymers be experimentally confirmed?
Methodological Answer: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for verifying the incorporation of this compound into copolymer chains. Key signals include ester bond resonances (e.g., 4.0–4.3 ppm for ester-linked protons) and characteristic peaks from the this compound backbone (e.g., allylic protons at 2.0–2.8 ppm and unsaturated bonds at 5.3–5.4 ppm). Integrals of these signals allow quantification of hard-to-soft segment ratios and calculation of number-average molecular weight (Mₙ) using established protocols . For example, in PBA-DLA copolymers, integrals of signals (a) and (e) confirmed ester bond formation, while signals (f)–(k) validated this compound integration .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
Methodological Answer: this compound (C₃₆H₆₄O₄, M = 560.89 g/mol) is a dimeric unsaturated fatty acid with two conjugated double bonds, conferring oxidative instability. It is a viscous, pale yellow liquid with low water solubility but miscibility in organic solvents like ethyl ether. Its reactivity with strong oxidizers necessitates inert storage conditions. Researchers must account for its propensity to oxidize and polymerize under ambient conditions, which can alter viscosity and functionality in experimental systems .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound-based copolymers for controlled drug delivery?
Methodological Answer: Copolymer design requires balancing hydrophobic this compound segments with hydrophilic blocks (e.g., polyethers). Key parameters include:
- Monomer Ratios : Adjusting hard-to-soft segment ratios (e.g., 1:2 to 1:4) to modulate drug release kinetics.
- Catalyst Selection : Using tin-based catalysts (e.g., stannous octoate) for controlled esterification.
- Post-Synthesis Characterization : Employing gel permeation chromatography (GPC) for polydispersity analysis and differential scanning calorimetry (DSC) to assess thermal transitions. For instance, PBA-DLA copolymers achieved Mₙ ≈ 25,000 g/mol with a polydispersity index (PDI) < 1.5, suitable for sustained release .
Q. What analytical strategies resolve contradictions in this compound’s stability data across studies?
Methodological Answer: Discrepancies in oxidative stability data often stem from variations in experimental conditions. A systematic approach includes:
- Accelerated Aging Studies : Conducting thermogravimetric analysis (TGA) under controlled O₂ levels to model degradation kinetics.
- Spectroscopic Monitoring : Tracking peroxide formation via Fourier-transform infrared (FTIR) spectroscopy (e.g., C=O stretching at 1740 cm⁻¹ for oxidation products).
- Statistical Validation : Applying ANOVA to compare degradation rates across batches, ensuring p < 0.05 for significance. Cross-referencing with historical data on analogous unsaturated fatty acids (e.g., linoleic acid) can contextualize findings .
Q. How does this compound enhance mRNA delivery systems in biomedical research?
Methodological Answer: this compound’s unsaturated tail improves lipid nanoparticle (LNP) fluidity, enabling endosomal escape of mRNA. Key steps include:
- Formulation Optimization : Blending this compound with ionizable lipids (e.g., DLin-MC3-DMA) at 10–20% w/w to balance stability and transfection efficiency.
- In Vivo Testing : Using luciferase-encoding mRNA in murine models to quantify hepatic delivery efficacy via bioluminescence imaging. Recent studies demonstrated >80% gene silencing in liver tissue using this compound-modified LNPs, outperforming saturated analogs .
Q. What methodologies validate the biocompatibility of this compound-derived materials?
Methodological Answer: Biocompatibility assessment requires a tiered approach:
- In Vitro Cytotoxicity : MTT assays on human dermal fibroblasts (HDFs) exposed to material extracts (ISO 10993-5).
- In Vivo Histopathology : Subcutaneous implantation in rodents, with tissue sections stained for inflammation markers (e.g., CD68 for macrophages).
- Hemocompatibility Testing : Measuring hemolysis rates (<5% per ASTM F756) and platelet adhesion via scanning electron microscopy (SEM). For example, this compound/butanediol copolymers showed <2% hemolysis, meeting biomedical standards .
Methodological Frameworks
Q. How should researchers design experiments to investigate this compound’s role in lipid metabolism?
Methodological Answer: A robust experimental design includes:
- Model Systems : Cultured hepatocytes or in vivo zebrafish models for real-time lipid tracking.
- Isotopic Labeling : Using ¹³C-dilinoleic acid to trace metabolic pathways via mass spectrometry.
- Data Interpretation : Applying pathway analysis tools (e.g., KEGG) to identify enriched metabolic routes (e.g., β-oxidation or phospholipid synthesis). Negative controls (e.g., palmitic acid) and triplicate assays ensure reproducibility .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?
Methodological Answer: Dose-response curves should be fitted using nonlinear regression models (e.g., four-parameter logistic equation) in software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For multi-variable datasets (e.g., cytotoxicity vs. antioxidant activity), principal component analysis (PCA) reduces dimensionality and identifies key variables driving biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
